3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde

Description

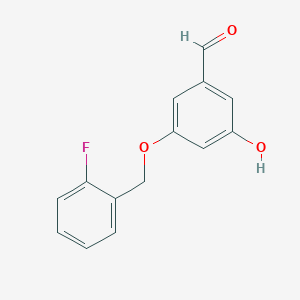

3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 5-position and a 2-fluorobenzyl ether at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₁FO₃, with a molecular weight of 246.24 g/mol. The fluorine atom at the ortho position of the benzyloxy group enhances electron-withdrawing effects, while the hydroxyl and aldehyde groups contribute to hydrogen bonding and reactivity .

Properties

IUPAC Name |

3-[(2-fluorophenyl)methoxy]-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-14-4-2-1-3-11(14)9-18-13-6-10(8-16)5-12(17)7-13/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHGUHISNCAZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=CC(=C2)O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Structure : The compound features a fluorobenzyl ether and a hydroxyl group, which contribute to its unique reactivity and interaction with biological targets.

- CAS Number : 927911-31-7.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. These interactions can lead to alterations in signaling pathways that are crucial for cell proliferation and survival.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

Table 1: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| HL60 | 25 | Significant reduction in viability |

| HCT116 | 30 | Moderate inhibition of proliferation |

| A549 | 20 | Strong antiproliferative effects |

Kinase Inhibition

The compound has also been studied for its inhibitory effects on various kinases, which are critical in cancer biology. Inhibiting these kinases can disrupt pathways that promote tumor growth.

Table 2: Inhibitory Activity Against Kinases

| Kinase Target | IC50 (nM) | Effect |

|---|---|---|

| BCR-ABL | 8.3 | Inhibits proliferation of HL60 cells |

| FGFR1 | 30.2 | Selectively inhibits enzymatic activity |

| EGFR | 5.3 | Strong activity against mutant forms |

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of the compound on human cancer cell lines, it was found to effectively reduce cell viability with an IC50 value of approximately 25 nM against HL60 cells. This suggests a strong potential for development as an anticancer agent.

Study 2: Selectivity Profile

Another research focused on the selectivity profile regarding kinase inhibition capabilities. The compound exhibited minimal off-target effects while inhibiting several kinases involved in tumor growth, indicating a favorable safety profile for further development.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8)

- Structure : Lacks the fluorine atom on the benzyloxy group.

- Molecular Weight : 228.25 g/mol (vs. 246.24 g/mol for the fluorinated analog).

- This compound showed moderate activity in early-stage drug discovery but was outperformed by fluorinated derivatives in cytotoxicity assays .

5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6)

- Structure : Fluorine at the 5-position and hydroxyl at the 2-position (regioisomer of the target compound).

- Key Properties :

- TPSA (Topological Polar Surface Area) : 37.3 Ų (similar to the target compound).

- logP : 1.35 (indicating comparable lipophilicity).

- Activity : Demonstrated synthetic utility as a precursor but lacked significant cytotoxicity in published studies, highlighting the importance of substituent positioning .

Functional Group Modifications

2-Fluoro-5-methoxybenzaldehyde (CAS 105728-90-3)

- Structure : Methoxy group replaces the hydroxyl at the 5-position.

- Impact :

- Increased lipophilicity (logP ~1.8 vs. ~1.5 for the hydroxylated compound).

- Loss of hydrogen-bond-donating capacity, which may reduce interactions with polar biological targets.

- Applications : Primarily used in agrochemical synthesis due to its stability under acidic conditions .

3-((2-Fluorobenzyl)oxy)benzoic Acid

- Structure : Carboxylic acid replaces the aldehyde group.

- Impact :

- Enhanced water solubility due to ionization of the carboxylic acid group.

- Reduced electrophilicity, limiting its utility in condensation reactions (e.g., Schiff base formation).

- Use : Intermediate in polymer chemistry and metal-organic frameworks .

5-(2-Fluorobenzyloxy) Derivatives in Oncology

- Compound 2g (from ):

- Comparison : The aldehyde group in 3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde offers a reactive site for further derivatization, unlike closed-ring systems like benzothiazoles.

Physicochemical Properties

| Property | This compound | 2-Fluoro-5-methoxybenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde |

|---|---|---|---|

| Molecular Weight | 246.24 g/mol | 154.13 g/mol | 140.11 g/mol |

| logP | ~1.5 | ~1.8 | ~1.35 |

| Hydrogen Bond Donors | 2 | 0 | 1 |

| TPSA | 49.7 Ų | 26.3 Ų | 37.3 Ų |

Preparation Methods

Starting Materials and Alkylating Agents

- 4-Hydroxybenzaldehyde is the common phenolic aldehyde starting material.

- 2-Fluorobenzyl chloride or bromide serves as the alkylating agent to introduce the 2-fluorobenzyloxy group.

Reaction Conditions

- Bases: Inorganic bases such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), potassium hydroxide (KOH), or sodium hydroxide (NaOH) are preferred.

- Solvents: Organic solvents like dialkyl ethers (e.g., di-tert-butyl ether), aromatic hydrocarbons (toluene, ethylbenzene, xylenes), or mixtures thereof.

- Phase-Transfer Catalysts: Quaternary ammonium salts such as tetrabutylammonium bromide, tetradecyltrimethylammonium bromide (preferred), and phosphonium salts like hexadecyltributylphosphonium bromide are used to enhance reaction rates and selectivity. Low molecular weight polyethylene glycols (PEG-200, PEG-400) can also be employed.

- Temperature: Reaction temperatures range from 60°C to 160°C, preferably 80°C to 120°C.

- Reaction Time: Generally between 4 to 8 hours, with some variations from 1 to 15 hours depending on conditions.

Reaction Systems

Two main systems are reported:

- Solid/liquid system: The inorganic base is solid, and the reagents and PTC are dissolved in the organic phase.

- Liquid/liquid system: The inorganic base is dissolved in the aqueous phase, and the organic phase contains the organic reagents.

The solid/liquid system with an inorganic base such as K2CO3 and tetradecyltrimethylammonium bromide as PTC is preferred for better control and impurity reduction.

Detailed Reaction Procedure

O-Alkylation Step

| Parameter | Details |

|---|---|

| Starting material | 4-Hydroxybenzaldehyde |

| Alkylating agent | 2-Fluorobenzyl chloride or bromide |

| Base | Na2CO3, K2CO3, KOH, or NaOH |

| Solvent | Dialkyl ethers (di-tert-butyl ether), toluene, ethylbenzene |

| Phase-transfer catalyst | Tetradecyltrimethylammonium bromide (preferred) |

| Catalyst loading | 0.1 to 1 mol per mole of 4-hydroxybenzaldehyde |

| Molar ratio (alkylating agent:phenol) | 0.9 to 1.1 |

| Temperature | 80°C to 120°C |

| Reaction time | 4 to 8 hours |

| Yield | >90% |

| Impurity level | <0.03%, preferably ≤0.01% of dibenzylated impurities |

The reaction proceeds via nucleophilic substitution of the phenolic hydroxyl group by the fluorobenzyl halide under phase-transfer catalysis, yielding this compound with minimal side products.

Purification and Isolation

- After completion, the reaction mixture is cooled to room temperature.

- The solid inorganic salts are removed by filtration.

- The solvent is distilled under reduced pressure.

- The residue is dissolved in a water-immiscible organic solvent (e.g., toluene).

- Washing with water removes residual inorganic salts.

- Crystallization is induced by adding a miscible inert organic non-solvent such as n-hexane or heptane.

- The product is isolated by filtration and dried.

Additional Notes on Catalyst and Solvent Recovery

- The phase-transfer catalyst can be recovered and reused.

- Organic solvents like toluene and ethers are recovered by distillation, enhancing process sustainability.

Research Findings and Optimization

- The use of tetradecyltrimethylammonium bromide as PTC significantly reduces dibenzylated impurities to below 0.01% by weight.

- The solid/liquid system with K2CO3 base and toluene solvent is optimal for high purity and yield.

- Reaction temperature control between 80-120°C balances reaction rate and selectivity.

- Reaction times shorter than 4 hours or longer than 8 hours may increase impurities or reduce yield.

- The molar ratio of alkylating agent close to 1:1 is crucial to minimize over-alkylation.

- Polyethylene glycol-based PTCs (PEG-200, PEG-400) offer an alternative with potential green chemistry benefits.

Summary Table of Preparation Parameters

| Aspect | Preferred Conditions | Notes |

|---|---|---|

| Starting material | 4-Hydroxybenzaldehyde | Commercially available |

| Alkylating agent | 2-Fluorobenzyl chloride or bromide | High purity required |

| Base | K2CO3 (preferred), Na2CO3, KOH, NaOH | Solid phase in solid/liquid system |

| Solvent | Toluene, di-tert-butyl ether, ethylbenzene | Easily recoverable by distillation |

| Phase-transfer catalyst | Tetradecyltrimethylammonium bromide | 0.1-1 mol per mole of phenol |

| Temperature | 80-120°C | Controls reaction rate and impurity formation |

| Reaction time | 4-8 hours | Longer times may increase side products |

| Yield | >90% | High efficiency |

| Impurity level | ≤0.01% dibenzylated impurities | Critical for pharmaceutical applications |

| Purification | Filtration, distillation, crystallization | Use of n-hexane or heptane as non-solvent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-fluorobenzyloxy)-5-hydroxybenzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves O-alkylation of 3,5-dihydroxybenzaldehyde with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key considerations:

- Protection/Deprotection : The phenolic hydroxyl group at position 5 may require temporary protection (e.g., tert-butyldimethylsilyl chloride) to avoid side reactions during alkylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product, with yields ranging from 40–60% depending on reaction scale and purity of intermediates.

- Analytical Validation : Confirm regioselectivity via ¹H NMR (e.g., singlet for aldehyde proton at δ 9.8–10.0 ppm) and LC-MS for molecular ion verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in aromatic protons; J~8–12 Hz for ortho-F coupling). ¹⁹F NMR confirms fluorine integration .

- IR : Strong absorption bands for aldehyde (≈1700 cm⁻¹) and phenolic OH (≈3200 cm⁻¹).

- Contradictions : Discrepancies in NOESY/ROESY data (e.g., unexpected coupling) may arise from rotational barriers in the benzyloxy group. Computational modeling (DFT) or variable-temperature NMR resolves ambiguities .

Advanced Research Questions

Q. How does the electronic nature of the 2-fluorobenzyloxy group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The fluorine atom at position 2 increases the electrophilicity of the aldehyde via inductive effects, accelerating reactions with amines or hydrazines.

- Steric Considerations : The ortho-fluorine may hinder access to the aldehyde in bulky nucleophiles. Kinetic studies (e.g., monitoring by in-situ IR) quantify steric vs. electronic contributions .

- Computational Insights : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites .

Q. What strategies are recommended for resolving contradictory biological activity data in structure-activity relationship (SAR) studies of derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC₅₀) with orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

- Metabolite Interference : Check for aldehyde oxidation to carboxylic acid derivatives in cell-based assays (e.g., via LC-MS/MS).

- Crystallography : Co-crystallize active derivatives with target proteins (e.g., kinases) using SHELX for structure refinement .

Q. How can computational methods predict the impact of substituting the 2-fluorobenzyloxy group with other halogens on the compound’s physicochemical properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy and logP changes when replacing fluorine with Cl/Br.

- QSPR Models : Train quantitative structure-property relationship models using descriptors like polar surface area and H-bond donor/acceptor counts .

- Docking Studies : Compare binding poses in homology models (e.g., AutoDock Vina) to prioritize halogen substitutions for target engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across different studies?

- Methodological Answer :

- Variable Factors :

- Reagent Purity : Trace moisture in DMF or K₂CO₃ can reduce alkylation efficiency.

- Temperature Control : Exothermic reactions may require precise cooling to avoid byproduct formation.

- Reproducibility Protocol : Standardize reaction monitoring (TLC/Raman spectroscopy) and report detailed workup procedures (e.g., extraction pH, drying time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.